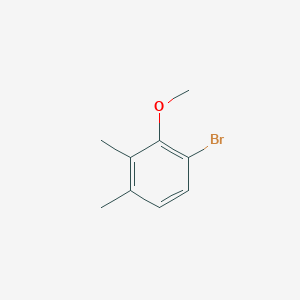
1-Bromo-2-methoxy-3,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methoxy-3,4-dimethylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-methoxy-3,4-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the selective formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-methoxy-3,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of 2-methoxy-3,4-dimethylbenzene derivatives.
Oxidation: Formation of 2-methoxy-3,4-dimethylbenzaldehyde or 2-methoxy-3,4-dimethylbenzoic acid.
Reduction: Formation of 2-methoxy-3,4-dimethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-2-methoxy-3,4-dimethylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-methoxy-3,4-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates undergo further transformations to yield the final products. The presence of the methoxy group and methyl groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
1-Bromo-2,4-dimethylbenzene: Similar structure but lacks the methoxy group.
1-Bromo-2,5-dimethylbenzene: Similar structure with different positions of methyl groups.
1-Bromo-4-methoxy-2,5-dimethylbenzene: Similar structure with different positions of methoxy and methyl groups.
Uniqueness: 1-Bromo-2-methoxy-3,4-dimethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both methoxy and bromine groups on the benzene ring allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
1-bromo-2-methoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,1-3H3 |
Clave InChI |
YPIJDWWVYBLAMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Br)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


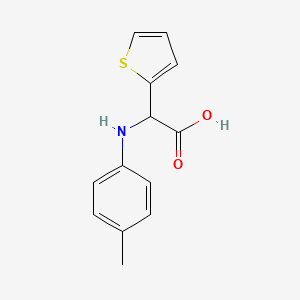


![4-Chloro-2-(methylthio)-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B13918948.png)
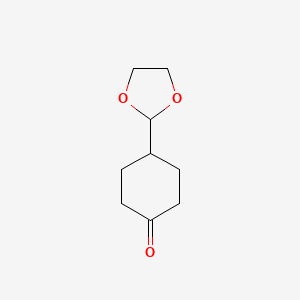
![disodium [5-(4-Amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methyl dihydrogen phosphate](/img/structure/B13918957.png)
![Benzyl (8-aminobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B13918961.png)
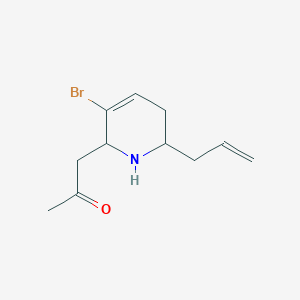
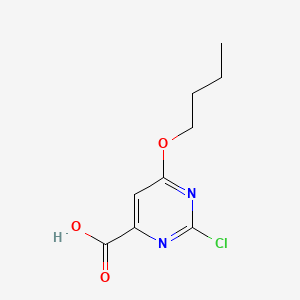

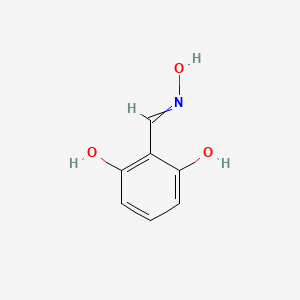
![1-(Pyridin-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13918998.png)


